Cas no 325686-44-0 ((S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride)
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
- DS-12194
- (2S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol HCl
- Y10337
- (2S)-2-Amino-2-(2-methoxyphenyl)ethan-1-ol hydrochloride
- (S)-2-AMINO-2-(2-METHOXYPHENYL)ETHAN-1-OL HYDROCHLORIDE
- (2S)-2-amino-2-(2-methoxyphenyl)ethanol;hydrochloride
- 325686-44-0
- SCHEMBL18151435
- CS-0197154
- (S)-2-Amino-2-(2-methoxyphenyl)ethanolhydrochloride
- MFCD12758135
- (2S)-2-amino-2-(2-methoxyphenyl)ethanol hydrochloride
- AKOS027338525
-
- MDL: MFCD12758135
- Inchi: 1S/C9H13NO2.ClH/c1-12-9-5-3-2-4-7(9)8(10)6-11;/h2-5,8,11H,6,10H2,1H3;1H/t8-;/m1./s1
- InChI Key: QOAVNXAFMBMWPP-DDWIOCJRSA-N
- SMILES: Cl.O(C)C1C=CC=CC=1[C@@H](CO)N
Computed Properties
- Exact Mass: 203.0713064g/mol
- Monoisotopic Mass: 203.0713064g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 130
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 55.5Ų
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019123392-250mg |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 250mg |
$300.24 | 2023-09-02 | |
| Alichem | A019123392-1g |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 1g |
$708.90 | 2023-09-02 | |
| Alichem | A019123392-5g |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 5g |
$1371.90 | 2023-09-02 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S97810-100mg |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 100mg |
¥728.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S97810-250mg |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 250mg |
¥1454.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S97810-1g |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 1g |
¥3926.0 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S901307-250mg |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 250mg |
2,074.50 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE541-100mg |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 100mg |
1288CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE541-1g |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 1g |
6630CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WE541-250mg |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride |
325686-44-0 | 97% | 250mg |
2516CNY | 2021-05-08 |
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride Suppliers
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride
Introduction to (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride (CAS No. 325686-44-0)
(S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride, with the CAS number 325686-44-0, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This chiral compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a promising candidate for further research.
The< strong> (S)-configuration of this molecule is particularly noteworthy, as enantiomeric purity is often critical in pharmaceutical applications. The presence of the< strong> 2-methoxyphenyl group introduces a hydrophobic aromatic ring that can interact with biological targets in specific ways, influencing both the compound's pharmacokinetics and its potential therapeutic effects. This feature has made it a subject of interest for researchers exploring novel molecular interactions.
In recent years, there has been growing interest in the development of< strong> chiral auxiliaries and< strong> ligands for asymmetric synthesis. (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride has been investigated as a potential building block in these contexts, offering a versatile scaffold for constructing more complex molecules. Its ability to serve as a precursor in the synthesis of biologically active compounds makes it an important tool for medicinal chemists.
The< strong> hydrochloride salt form of this compound enhances its handling properties, providing a crystalline solid that is easier to store and purify. This stability is crucial for both laboratory-scale synthesis and potential industrial applications. Additionally, the solubility characteristics of the hydrochloride salt facilitate its use in solution-phase reactions, where it can participate in various organic transformations efficiently.
One of the most compelling aspects of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride is its potential role in the development of< strong> central nervous system (CNS) drugs. The< strong> 2-methoxyphenyl moiety is commonly found in molecules that interact with neurotransmitter systems, suggesting that this compound may have neuropharmacological relevance. Preliminary studies have explored its interactions with enzymes and receptors involved in mood regulation and cognitive function, indicating a possible therapeutic window for further exploration.
The< strong> stereochemistry of this compound is another key focus area. The< strong> (S)-configuration at the amino group contributes to its unique electronic and steric properties, which can be harnessed to design molecules with specific binding affinities. Researchers have utilized computational methods to model how this compound might interact with biological targets, providing insights into its potential mechanisms of action.
In addition to its pharmaceutical applications, (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride has shown promise in the field of< strong> materials science. Its ability to form stable complexes with other molecules makes it a candidate for use in sensor technologies and functional materials. The development of new materials often relies on understanding the interactions between chiral compounds and their environment, making this molecule a valuable asset in interdisciplinary research.
The synthesis of< strong> (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride involves several key steps that highlight modern synthetic methodologies. Recent advances in asymmetric catalysis have enabled more efficient routes to enantiomerically pure compounds, reducing the need for laborious resolution techniques. These improvements have not only streamlined the production process but also made it more environmentally sustainable.
The use of< strong> transition metal catalysts, such as palladium and ruthenium complexes, has been particularly effective in constructing the stereocenters present in this molecule. These catalysts facilitate key transformations while maintaining high enantioselectivity, ensuring that the desired (S)-configuration is achieved with minimal byproducts. Such methodologies align with the growing emphasis on green chemistry principles, where efficiency and sustainability are paramount.
Efforts are ongoing to explore new derivatives of (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride that may enhance its therapeutic potential or improve its suitability for industrial applications. By modifying substituents or exploring different salt forms, researchers aim to optimize properties such as bioavailability, metabolic stability, and binding affinity. These studies contribute to the broader goal of developing next-generation pharmaceuticals based on well-understood molecular frameworks.
The integration of computational biology and high-throughput screening has accelerated the discovery process for new drug candidates like (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride. By leveraging large datasets and predictive modeling tools, researchers can identify promising compounds more rapidly than traditional methods allow. This synergy between experimental chemistry and computational science is transforming how new drugs are discovered and developed.
In conclusion, (S)-2-Amino-2-(2-methoxyphenyl)ethanol hydrochloride (CAS No. 325686-44-0) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, combined with recent developments in synthetic methodologies, make it a versatile compound with broad applications across multiple disciplines. As research continues to uncover new possibilities for this molecule, it is poised to play an increasingly important role in the discovery and development of innovative therapies.
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